molecular formula C6H8BNO3 B1302940 6-Methoxypyridine-2-boronic acid CAS No. 372963-51-4

6-Methoxypyridine-2-boronic acid

Cat. No. B1302940
M. Wt: 152.95 g/mol
InChI Key: GQWZKBTZAFEQJZ-UHFFFAOYSA-N
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Description

6-Methoxypyridine-2-boronic acid is a chemical compound that belongs to the family of pyridine-boronic acids. These compounds are of significant interest in organic synthesis, particularly in the context of Suzuki cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of various organic molecules, including pharmaceuticals and polymers .

Synthesis Analysis

The synthesis of halopyridinylboronic acids, which are closely related to 6-methoxypyridine-2-boronic acid, involves a regioselective halogen-metal exchange reaction. This is typically achieved using n-butyllithium followed by quenching with triisopropylborate starting from appropriate dihalopyridines. The process yields a single regioisomeric boronic acid or ester product, indicating a high level of control over the synthesis pathway .

Molecular Structure Analysis

The molecular structure of 6-methoxypyridine-2-boronic acid, while not explicitly detailed in the provided papers, would consist of a pyridine ring with a methoxy group at the 6-position and a boronic acid group at the 2-position. The presence of the boronic acid group is crucial for its reactivity, particularly in the formation of reversible covalent bonds with diols or in electrophilic activation reactions .

Chemical Reactions Analysis

Pyridine-boronic acids are known for their ability to participate in Pd-catalyzed coupling reactions, such as the Suzuki cross-coupling, to produce diverse pyridine libraries. These reactions are facilitated by the boronic acid group, which acts as a nucleophile in the coupling process . Additionally, boronic acids can form reversible covalent bonds with diols, which is a property that can be exploited in diol and carbohydrate recognition, as well as in the activation of certain substrates in water .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6-methoxypyridine-2-boronic acid are not detailed in the provided papers, boronic acids, in general, are known to be stable and crystalline. They exhibit the ability to form reversible covalent complexes with diols, which can be highly selective and have a high affinity at neutral pH. This characteristic is particularly relevant in the context of molecular recognition and sensor applications .

Scientific Research Applications

Catalytic Protodeboronation of Pinacol Boronic Esters

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound is used in the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .
  • Methods of Application: The process involves the use of a radical approach for the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
  • Results or Outcomes: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Active Pharmaceutical Intermediate

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: “6-Methoxypyridine-2-boronic acid” is used as an active pharmaceutical intermediate in the design, structure-activity relationship, and characterization of the development candidate nvp-hsp990 .
  • Methods of Application: The specific methods of application in this context are not detailed in the source .
  • Results or Outcomes: The outcomes of this application are also not specified in the source .

Safety And Hazards

This compound may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .

Future Directions

The synthesis of 6-Methoxypyridine-2-boronic acid can be optimized to reduce the cost and improve the yield. Furthermore, the Suzuki–Miyaura coupling, in which this compound can play a crucial role, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This suggests potential future directions in optimizing this reaction and expanding its applications.

properties

IUPAC Name

(6-methoxypyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3/c1-11-6-4-2-3-5(8-6)7(9)10/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWZKBTZAFEQJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376410
Record name 6-Methoxypyridine-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxypyridine-2-boronic acid

CAS RN

372963-51-4
Record name B-(6-Methoxy-2-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372963-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxypyridine-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxypyridine-2-boronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Wang, J Zhang, XD Xu, S Feng - Dalton Transactions, 2020 - pubs.rsc.org
… of 6-methoxypyridine-2-boronic acid pinacol ester in dried DMF, with Pd(PPh 3 ) 4 as the catalyst and Cs 2 CO 3 as the acid absorber. Compound 1 was characterized by 1 H NMR, 13 …
Number of citations: 25 0-pubs-rsc-org.brum.beds.ac.uk

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